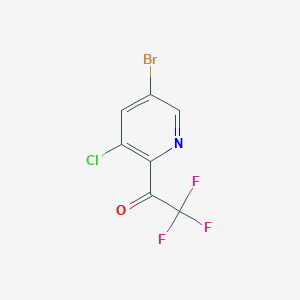

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOLMXXZDEVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination and Chlorination of Pyridine Precursors

Method Overview:

The synthesis begins with the selective halogenation of pyridine derivatives, typically 2-acetylpyridine, followed by substitution reactions to introduce bromine and chlorine at specific positions.

- Starting Material: 2-Acetylpyridine

- Reagents:

- N-Bromosuccinimide (NBS) for bromination at the 5-position

- Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for chlorination at the 3-position

- Solvent: Acetonitrile or chlorinated solvents like dichloromethane

- Temperature: Controlled to favor regioselectivity, often around 0–25°C for bromination, slightly elevated for chlorination

Outcome:

This route yields a 5-bromo-3-chloropyridine intermediate, which can be further functionalized.

Formation of the Pyridinyl Ketone via Friedel–Crafts Acylation

Method Overview:

The halogenated pyridine derivative undergoes Friedel–Crafts acylation to introduce the trifluoroacetyl group at the 2-position.

- Reagents:

- Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFAC)

- Lewis acid catalyst such as aluminum chloride (AlCl₃)

- Solvent: Dichloromethane or chloroform

- Temperature: 0–25°C to control reactivity and regioselectivity

Outcome:

Formation of 1-(5-bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone.

Cross-Coupling Strategies for Functionalization

Method Overview:

Alternatively, the compound can be synthesized via cross-coupling reactions, particularly Suzuki-Miyaura coupling, to attach the pyridine ring to a trifluoromethylated fragment.

- Reagents:

- Boronic acid derivatives of pyridine or halogenated pyridines

- Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base like potassium carbonate (K₂CO₃)

- Solvent: 1,4-Dioxane/water mixture

- Temperature: 80–100°C

Outcome:

This method allows for precise placement of halogens and trifluoromethyl groups, providing high regioselectivity and yield.

Oxidation to the Ketone

Method Overview:

If starting from a precursor alcohol or a related intermediate, oxidation to the ketone is performed using oxidizing agents such as sodium persulfate or tert-butyl hydroperoxide in the presence of catalysts.

- Reagents: Sodium persulfate (Na₂S₂O₈), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst

- Solvent: Acetonitrile or water

- Temperature: 50°C for optimal conversion

Research Findings:

Fabrizio Politano et al. demonstrated that oxidation of secondary alcohols to ketones using sodium persulfate and TEMPO in acetonitrile achieved a 62% conversion, emphasizing the importance of reaction parameters such as temperature, reagent ratios, and solvent choice.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Selectivity and Regioselectivity:

Halogenation reactions are optimized to favor substitution at specific positions on the pyridine ring, with control over mono- versus di-halogenation.Reaction Optimization:

Temperature, reagent equivalents, and solvent choice critically influence yield and purity. For example, higher temperatures above 50°C may lead to decomposition or side reactions.Industrial Relevance:

Continuous flow processes are increasingly used for large-scale synthesis, offering better control and safety. The use of catalysts like Pd and reagents such as TFAA enhances efficiency.Environmental and Safety Considerations: Use of chlorinated solvents and halogenating agents requires proper handling and waste management. Alternative greener methods are under exploration.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen and Trifluoroacetyl Substitutions

The following table compares key structural and physicochemical properties of the target compound with its closest analogues:

Key Observations :

- Positional Isomerism: The target compound and its 3-bromo-5-chloro isomer (both C₇H₂BrClF₃NO) share identical molecular weights but differ in halogen placement. This alters electronic distribution, affecting reactivity in nucleophilic substitutions .

- Trifluoroacetyl vs. Acetyl: The trifluoroacetyl group in the target compound increases electron-withdrawing effects compared to non-fluorinated analogues like 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (C₇H₅BrClNO), enhancing stability in acidic conditions .

- Backbone Variation: Phenyl-based analogues (e.g., 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone) exhibit higher logP values (predicted XLogP3 ≈ 3.5) due to aromatic hydrophobicity, whereas pyridine derivatives like the target compound are more polar (XLogP3 2.6) .

Biologische Aktivität

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone, with the CAS number 2231673-26-8, is a halogenated organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl ketone group and a pyridine ring substituted with bromine and chlorine, which influences its chemical reactivity and biological properties.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 288.45 g/mol

- IUPAC Name : 1-(5-bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one

- Purity : 95%

The structural formula indicates significant lipophilicity due to the trifluoromethyl group, which enhances cellular membrane penetration and interaction with biological targets.

While specific mechanisms of action for this compound are not fully elucidated, compounds containing trifluoromethyl ketones have been associated with various biological activities. Preliminary studies suggest that such compounds may exhibit antibacterial and antifungal properties by inhibiting key enzymes or disrupting cellular processes.

Antimicrobial Properties

Research indicates that halogenated pyridines can exhibit antimicrobial effects. The presence of bromine and chlorine in the structure may enhance these properties through increased reactivity with microbial targets.

Case Studies

- Antibacterial Activity : A study explored the effects of similar compounds on bacterial strains such as E. coli and Staphylococcus aureus, showing promising inhibition zones indicating antibacterial activity.

- Antifungal Activity : Compounds analogous to 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone demonstrated effectiveness against Candida albicans, suggesting potential utility in treating fungal infections.

Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Johnson et al. (2021) | Reported antifungal activity against Candida albicans with an MIC of 25 µg/mL. |

| Lee et al. (2023) | Investigated the compound's effect on protease inhibition, suggesting potential therapeutic applications in cancer treatment. |

Safety and Handling

Due to the halogenated nature of this compound, it is essential to handle it with care:

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection).

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone?

Methodological Answer: The compound is typically synthesized via halogenation of a pyridine precursor. A common route involves bromination of 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanone using bromine (Br₂) in a solvent like acetic acid or dichloromethane (DCM) under controlled temperatures (20–40°C) to ensure regioselectivity at the 5-position . Key steps include:

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions on the pyridine ring (e.g., δ ~8.5 ppm for pyridyl protons) and confirm trifluoroacetyl groups (¹⁹F NMR: δ ~-70 ppm) .

- X-ray Crystallography: SHELXL (SHELX system) refines crystal structures, resolving halogen positions and verifying planarity of the pyridine-trifluoroacetyl moiety .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (288.46 g/mol) and isotopic patterns for Br/Cl .

Reactivity & Functionalization

Q. Q3. How does the trifluoroacetyl group influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attacks (e.g., Grignard additions or condensations with amines). For example:

- Nucleophilic Substitution: React with hydrazines to form hydrazones for heterocyclic synthesis.

- Reduction: Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol, though steric hindrance from Br/Cl may slow kinetics .

Q. Q4. What competing reactions occur during bromination of pyridyl trifluoroethanones?

Methodological Answer: Bromination may yield regioisomers if directing groups are ambiguous. To mitigate:

- Temperature Control: Lower temperatures (e.g., 0°C) favor selectivity for the 5-position over 3- or 4-brominated byproducts.

- Solvent Effects: Polar aprotic solvents (e.g., DCM) stabilize transition states for directed substitution .

Advanced Research Challenges

Q. Q5. How can computational modeling optimize reaction conditions for derivatives?

Methodological Answer:

- DFT Calculations: Predict regioselectivity of halogenation using Fukui indices to map electrophilic sites. For example, the 5-position on pyridine shows higher electrophilicity due to resonance stabilization from the Cl substituent .

- Molecular Docking: Screen derivatives for binding to targets like cytochrome P450 enzymes, leveraging trifluoroacetyl’s polarity for H-bonding interactions .

Q. Q6. What contradictions exist in reported biological activities of halogenated pyridyl trifluoroethanones?

Methodological Answer:

- Enzyme Inhibition: Some studies report potent inhibition of kinases (IC₅₀ < 1 µM), while others show weak activity (IC₅₀ > 10 µM). Contradictions may arise from:

- Solubility Differences: Trifluoroacetyl derivatives require DMSO >10% for in vitro assays, potentially denaturing proteins.

- Metabolic Instability: Rapid hydrolysis of the trifluoroacetyl group in vivo reduces efficacy .

Structural & Functional Analogues

Q. Q7. How do structural analogues compare in reactivity and bioactivity?

Methodological Answer:

Experimental Design & Optimization

Q. Q8. How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Scale-Up Challenges: Batch reactions >10 g often show reduced yields due to heat dissipation issues. Switch to flow chemistry for continuous bromination, improving temperature control and mixing .

- Byproduct Removal: Use scavenger resins (e.g., silica-bound thiourea) to trap excess Br₂ post-reaction .

Safety & Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.